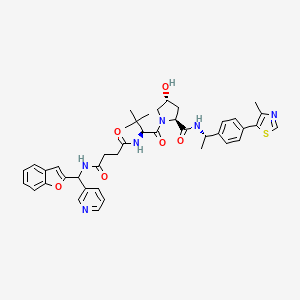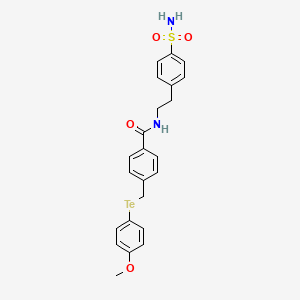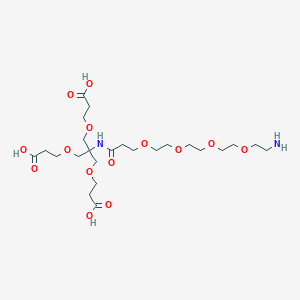
tyr-Ala-Gly-Ala-Val-Val-Asn-Asp-Leu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Herpes virus inhibitor 1 is a compound that has shown significant potential in inhibiting the replication and spread of herpes simplex virus type 1 (HSV-1). HSV-1 is a common virus that causes oral and genital lesions, and in some cases, can lead to more severe conditions such as encephalitis. The development of herpes virus inhibitor 1 is crucial due to the increasing resistance of HSV-1 to existing antiviral drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of herpes virus inhibitor 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of herpes virus inhibitor 1 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves stringent quality control measures to maintain the purity and potency of the compound. The use of advanced technologies such as continuous flow reactors and high-throughput screening can enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Herpes virus inhibitor 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in the reactions of herpes virus inhibitor 1 include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and acids or bases (e.g., hydrochloric acid, sodium hydroxide). The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity.
Major Products Formed
The major products formed from the reactions of herpes virus inhibitor 1 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs with different functional groups.
Scientific Research Applications
Herpes virus inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antiviral activity and to develop new synthetic methodologies.
Biology: It is used to investigate the molecular interactions between the inhibitor and viral proteins, as well as to study the effects of the inhibitor on viral replication and cell viability.
Medicine: It is being explored as a potential therapeutic agent for the treatment of HSV-1 infections, particularly in cases where existing antiviral drugs are ineffective.
Industry: It is used in the development of antiviral coatings and materials to prevent the spread of HSV-1 in healthcare settings and other environments.
Mechanism of Action
Herpes virus inhibitor 1 exerts its effects by targeting specific molecular pathways involved in the replication and spread of HSV-1. The compound binds to viral proteins and inhibits their activity, preventing the virus from replicating and spreading to new cells. The exact molecular targets and pathways involved may include viral DNA polymerase, helicase-primase complex, and other essential viral enzymes.
Comparison with Similar Compounds
Herpes virus inhibitor 1 is unique compared to other similar compounds due to its specific mechanism of action and high potency against HSV-1. Similar compounds include:
Acyclovir: A commonly used antiviral drug that inhibits viral DNA polymerase.
Famciclovir: A prodrug of penciclovir that also targets viral DNA polymerase.
Ganciclovir: Another antiviral drug that inhibits viral DNA replication through a similar mechanism.
Herpes virus inhibitor 1 stands out due to its ability to overcome resistance mechanisms that limit the effectiveness of these other antiviral drugs.
Properties
Molecular Formula |
C41H64N10O14 |
|---|---|
Molecular Weight |
921.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C41H64N10O14/c1-18(2)13-28(41(64)65)49-38(61)27(16-31(55)56)47-37(60)26(15-29(43)53)48-39(62)32(19(3)4)51-40(63)33(20(5)6)50-35(58)22(8)45-30(54)17-44-34(57)21(7)46-36(59)25(42)14-23-9-11-24(52)12-10-23/h9-12,18-22,25-28,32-33,52H,13-17,42H2,1-8H3,(H2,43,53)(H,44,57)(H,45,54)(H,46,59)(H,47,60)(H,48,62)(H,49,61)(H,50,58)(H,51,63)(H,55,56)(H,64,65)/t21-,22-,25-,26-,27-,28-,32-,33-/m0/s1 |
InChI Key |
FXXZRFUMSFDETL-CEDRMGBBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B12401385.png)




